molecular formula C6H13Br2NO2 B13697612 Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide

Cat. No.: B13697612
M. Wt: 290.98 g/mol
InChI Key: HATSXZCLOGQAIW-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide typically involves the bromination of Methyl 3-(dimethylamino)propionate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dimethylamino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is unique due to its combination of a bromine atom and a dimethylamino group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of complex molecules in various fields of research and industry .

Properties

Molecular Formula

C6H13Br2NO2

Molecular Weight

290.98 g/mol

IUPAC Name

methyl 2-bromo-3-(dimethylamino)propanoate;hydrobromide

InChI

InChI=1S/C6H12BrNO2.BrH/c1-8(2)4-5(7)6(9)10-3;/h5H,4H2,1-3H3;1H

InChI Key

HATSXZCLOGQAIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C(=O)OC)Br.Br

Origin of Product

United States

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